molecular formula C7H7Cl2F3N2 B13035442 (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

(R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B13035442
M. Wt: 247.04 g/mol
InChI Key: GFJXDXGNLCJUQU-FYZOBXCZSA-N
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Description

®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoroethanamine backbone substituted with a chloropyridinyl group, making it a valuable candidate for research in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine and 2,2,2-trifluoroethanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. Common solvents include dichloromethane and ethanol, while catalysts like palladium on carbon (Pd/C) may be used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters and product purification is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules, often facilitated by catalysts like palladium.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridines, while oxidation and reduction can produce corresponding oxides and amines, respectively.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, ®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as pesticides and herbicides. Its unique properties make it a valuable component in formulations designed to protect crops and enhance agricultural productivity.

Mechanism of Action

The mechanism of action of ®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its trifluoroethanamine backbone and chloropyridinyl substitution. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7Cl2F3N2

Molecular Weight

247.04 g/mol

IUPAC Name

(1R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-4-2-1-3-13-5(4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1

InChI Key

GFJXDXGNLCJUQU-FYZOBXCZSA-N

Isomeric SMILES

C1=CC(=C(N=C1)[C@H](C(F)(F)F)N)Cl.Cl

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl.Cl

Origin of Product

United States

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